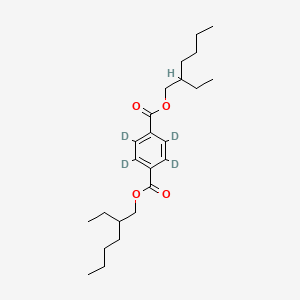

Dioctyl Terepthalate-d4

Description

Contextualization of Deuterated Chemical Compounds in Contemporary Analytical Science

In the pursuit of scientific precision, deuterated compounds have emerged as essential tools in analytical chemistry. clearsynth.com These are molecules in which one or more hydrogen atoms (protium, ¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comsimsonpharma.com The key physical distinction of deuterium is that its nucleus contains a neutron in addition to a proton, effectively doubling the mass of the atom compared to protium. wikipedia.org

This isotopic substitution is foundational to many modern analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, deuterated solvents are used to avoid interference from solvent protons in the resulting spectrum, allowing for clearer analysis of the sample. simsonpharma.comtcichemicals.com However, the most significant impact of deuterated compounds is in mass spectrometry (MS). clearsynth.com Because a deuterated molecule has a higher mass than its non-labeled isotopologue, it can be easily distinguished by a mass spectrometer. researchgate.net This property allows deuterated compounds to serve as ideal internal standards, which are critical for achieving accurate and precise quantification of target analytes in complex mixtures. clearsynth.comscispace.com

Rationale for Isotopic Labeling in Environmental and Mechanistic Studies of Organic Pollutants

Isotopic labeling is a powerful technique for tracing the fate and behavior of organic pollutants in the environment. nih.govsrce.hr By introducing a known quantity of a labeled compound, such as a deuterated analogue of a pollutant, into a system, scientists can track its movement, degradation, and distribution with high accuracy. nih.gov This approach is invaluable for understanding complex environmental processes like the atmospheric transport of semi-volatile organic compounds, biodegradation pathways in soil and groundwater, and the migration of contaminants from sources like industrial waste. nih.govsrce.hrnih.gov

One of the most robust methods employing this principle is Isotope Dilution Mass Spectrometry (IDMS). researchgate.net In IDMS, a known amount of the isotopically labeled standard (e.g., DOTP-d4) is added to a sample containing the unlabeled analyte of interest (e.g., DOTP). The standard and the analyte behave almost identically during sample extraction, cleanup, and analysis. researchgate.netscispace.com By measuring the ratio of the labeled to the unlabeled compound in the final mass spectrometry analysis, the concentration of the original pollutant can be calculated with exceptional precision and accuracy. clearsynth.comresearchgate.net This method effectively compensates for the loss of analyte during sample preparation and corrects for "matrix effects," where other components in a complex sample can interfere with the measurement. clearsynth.comscispace.com

Significance of Dioctyl Terephthalate-d4 as a Reference Standard and Tracer in Scientific Investigations

Dioctyl Terephthalate-d4 holds significant importance as an analytical reference standard, primarily for the quantification of its unlabeled counterpart, DOTP. lgcstandards.comclearsynth.com DOTP is one of the most common plasticizers used globally as a replacement for some ortho-phthalates. gst-chem.comresearchgate.net Its widespread use means it can migrate from plastic products into the environment and come into contact with food, making it a substance of interest for environmental monitoring and food safety testing. lgcstandards.comresearchgate.net

To accurately determine the concentration of DOTP in various matrices—such as water, soil, consumer products, or food samples—a reliable analytical method is required. researchgate.net DOTP-d4 serves as the ideal internal standard for this purpose when using the IDMS technique. scispace.comresearchgate.net Its chemical and physical properties are nearly identical to those of DOTP, ensuring that it behaves similarly during the analytical process, but its increased mass allows it to be separately quantified by the mass spectrometer. researchgate.net This enables analytical laboratories to achieve low detection limits and high confidence in their results when monitoring for the presence and quantity of DOTP.

Historical Trajectory of Deuterated Analogues in Quantitative Chemical Analysis

The journey of deuterated compounds in science began with the discovery of deuterium by Harold Urey in 1931, an achievement for which he received the Nobel Prize in 1934. wikipedia.org Initially, the primary scientific interest was in the "kinetic isotope effect," where the heavier C-D bond, being stronger than the C-H bond, reacts more slowly. wikipedia.orgscielo.org.mx This phenomenon became a crucial tool for elucidating the mechanisms of chemical reactions. scielo.org.mx

The application of deuterated compounds expanded significantly with the advancement of analytical instrumentation, especially mass spectrometry. In the 1970s, the first patents for deuterated molecules were granted, and their use in pharmacokinetic and metabolic studies for drug development began to grow. wikipedia.orgacs.org Researchers realized that using deuterated analogues as internal standards could dramatically improve the accuracy and reliability of quantitative analyses. researchgate.netscispace.com This led to the widespread adoption of isotope dilution methods across various fields, including environmental science, food safety, and clinical diagnostics. researchgate.netnih.govresearchgate.net Today, deuterated standards like Dioctyl Terephthalate-d4 are considered the gold standard in quantitative mass spectrometry, representing the culmination of decades of development in analytical chemistry. scispace.comresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C24H38O4 |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D |

InChI Key |

RWPICVVBGZBXNA-DNXUXHMQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H] |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Advanced Analytical Applications of Dioctyl Terephthalate D4 As an Isotopic Standard

Development and Validation of Quantitative Analytical Methods for Phthalates and Terephthalates

The development of robust and reliable analytical methods is crucial for the accurate quantification of phthalates and terephthalates. The use of a deuterated internal standard such as Dioctyl Terephthalate-d4 is a cornerstone of high-quality quantitative analysis, as it compensates for variations in sample preparation and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies with Deuterated Internal Standards

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile compounds like phthalates and terephthalates. The use of a deuterated internal standard, such as DOTP-d4, is critical in GC-MS methodologies to ensure accuracy and precision. The internal standard is added to the sample prior to extraction and analysis. Since DOTP-d4 has very similar chemical and physical properties to the target analytes, it experiences similar losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

In the GC system, the deuterated standard co-elutes with or elutes very close to the non-deuterated analyte. The mass spectrometer then distinguishes between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By comparing the peak area of the analyte to the peak area of the known concentration of the internal standard, accurate quantification can be achieved, correcting for any variability in the analytical process. Method validation for GC-MS analysis of phthalates typically demonstrates good linearity, with correlation coefficients (r²) often exceeding 0.99.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Complex Matrices

For complex matrices such as wastewater or biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred analytical technique. These complex matrices can cause significant matrix effects, leading to ion suppression or enhancement in the mass spectrometer and resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like Dioctyl Terephthalate-d4 is particularly valuable in LC-MS/MS to mitigate these matrix effects.

Because the isotopic standard has nearly identical retention times and ionization efficiencies to the corresponding native analyte, it is affected by matrix interferences in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized. This approach significantly improves the accuracy and reliability of quantifying phthalates and terephthalates in challenging sample types.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity compared to single quadrupole mass spectrometry. In an MS/MS experiment, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interferences.

When Dioctyl Terephthalate-d4 is used as an internal standard in an MS/MS method, a specific MRM transition is monitored for both the native analyte and the deuterated standard. The high selectivity of MRM, combined with the corrective capabilities of the isotopic standard, allows for very low detection limits and highly reliable quantification, even in the presence of co-eluting interfering compounds from the sample matrix. A study on the determination of various plasticizers, including dioctyl terephthalate (B1205515), in medical infusion sets highlighted the superior sensitivity and selectivity of GC-MS/MS over conventional GC-MS, especially for detecting minority plasticizers.

Calibration Curve Construction and Regression Analysis with Isotopic Standards

For accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the target analytes and a constant concentration of the isotopic internal standard, such as DOTP-d4. The response ratio, which is the peak area of the analyte divided by the peak area of the internal standard, is plotted against the concentration of the analyte.

A linear regression analysis is then performed on the calibration points to obtain a calibration equation (y = mx + c), where 'y' is the response ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The concentration of the analyte in an unknown sample is then calculated by determining its response ratio and solving for 'x' using the regression equation. The use of an isotopic standard ensures the linearity and accuracy of the calibration curve over a wide range of concentrations.

Below is an illustrative example of data used for the construction of a calibration curve for a target phthalate (B1215562) using a deuterated internal standard.

Table 1: Illustrative Calibration Curve Data for a Phthalate using a Deuterated Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1.0 | 5,234 | 50,123 | 0.104 |

| 5.0 | 25,876 | 49,987 | 0.518 |

| 10.0 | 51,098 | 50,543 | 1.011 |

| 25.0 | 126,789 | 50,210 | 2.525 |

| 50.0 | 251,345 | 49,889 | 5.038 |

| 100.0 | 505,678 | 50,321 | 10.049 |

Application in Environmental Monitoring and Contaminant Quantification

The validated analytical methods using Dioctyl Terephthalate-d4 as an internal standard are essential for the monitoring and quantification of phthalate and terephthalate contaminants in the environment.

Quantification in Aquatic Environments (e.g., surface water, groundwater, wastewater)

Phthalates and terephthalates are frequently detected in various aquatic environments due to their widespread use and their potential to leach from plastic products. Accurate quantification of these compounds in surface water, groundwater, and wastewater is crucial for assessing environmental contamination and human exposure risks.

Analytical methods employing GC-MS or LC-MS/MS with Dioctyl Terephthalate-d4 as an internal standard are well-suited for this purpose. The use of an isotopic standard is particularly important for wastewater analysis, where the sample matrix is often complex and can lead to significant analytical challenges. By spiking the water sample with a known amount of DOTP-d4 prior to extraction, any losses during sample preparation and any matrix effects during analysis can be effectively compensated for.

The following table provides an illustrative example of the quantification of several phthalates in a wastewater effluent sample using an analytical method with a deuterated internal standard.

Table 2: Illustrative Data for Phthalate Concentrations in Wastewater Effluent

| Compound | Concentration (µg/L) |

| Dimethyl phthalate (DMP) | 0.52 |

| Diethyl phthalate (DEP) | 1.25 |

| Dibutyl phthalate (DBP) | 2.89 |

| Benzyl butyl phthalate (BBP) | 0.78 |

| Bis(2-ethylhexyl) phthalate (DEHP) | 5.12 |

| Dioctyl terephthalate (DOTP) | 1.56 |

Determination in Solid Environmental Matrices (e.g., soils, sediments, sludge)

The quantification of DOTP in solid environmental matrices is essential for monitoring plastic pollution and assessing ecological exposure. These matrices are notoriously complex, containing a myriad of organic and inorganic compounds that can interfere with analysis. The use of DOTP-d4 as an internal standard is paramount for achieving reliable results in these challenging samples.

Analytical methods typically involve solvent extraction of the solid sample, followed by a cleanup step to remove interfering substances, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comresearchgate.net

Extraction: Techniques such as Accelerated Solvent Extraction (ASE) and Soxhlet extraction are commonly employed. researchgate.net ASE is often preferred due to its reduced solvent consumption and faster extraction times compared to traditional methods. researchgate.net Common solvent mixtures include dichloromethane/hexane and methylene (B1212753) chloride/acetone. researchgate.netepa.gov

Cleanup: After extraction, the sample extract is often purified to remove co-extracted matrix components that could interfere with the analysis. This is frequently accomplished using solid-phase extraction (SPE) with cartridges containing materials like Florisil. researchgate.net

Analysis: The final extract, spiked with a known amount of DOTP-d4, is injected into a GC-MS or LC-MS system. By comparing the signal response of the native DOTP to that of the DOTP-d4 standard, the concentration of the analyte in the original sample can be accurately calculated, compensating for any losses during the extraction and cleanup phases. Studies have shown that total phthalate ester concentrations in wastewater treatment plant sludge can range from 7.4 to 138.6 mg kg⁻¹ (dry weight), with compounds like bis(2-ethylhexyl) phthalate (DEHP) and other high molecular weight phthalates being major contributors. nih.gov

Analysis in Biota Samples (e.g., plant tissues, microbial cultures)

Assessing the bioaccumulation of plasticizers like DOTP in living organisms is critical for understanding their toxicological impact and potential for food chain transfer. DOTP-d4 is an indispensable tool for the accurate measurement of these compounds in complex biological samples.

Plant Tissues: Plants can absorb phthalates from contaminated soil and water. nih.gov Analysis of plant tissues (roots, stems, leaves) helps determine the extent of this uptake and translocation. nih.gov Studies investigating the uptake of similar phthalates, such as di-n-butyl phthalate (DnBP) and DEHP, in vegetables have shown that these compounds can be absorbed and metabolized into their monoester forms. nih.gov The analytical approach involves extraction of the plant material, cleanup, and IDMS analysis, where DOTP-d4 would correct for matrix-induced signal suppression or enhancement and procedural losses.

Microbial Cultures: Understanding the biodegradation of plasticizers is key to assessing their environmental persistence. Studies using bacterial isolates have investigated the degradation pathways of various plasticizers. nih.govacs.org In such research, microbial cultures are exposed to the plasticizer, and samples are analyzed over time to measure its depletion and the formation of metabolites. asm.org The use of DOTP-d4 as an internal standard in these time-course studies ensures that measurements are accurate, allowing for reliable calculation of degradation rates. Mass spectrometry is a primary tool for identifying and quantifying the plasticizer and its metabolites in the culture medium. nih.govasm.org

Rigorous Method Validation Parameters for Isotope Dilution Mass Spectrometry

For an analytical method using DOTP-d4 to be considered reliable and robust, it must undergo rigorous validation. This process establishes the method's performance characteristics and ensures that it is fit for its intended purpose.

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.denih.gov These parameters define the sensitivity of the analytical method.

They are typically determined by analyzing a series of low-concentration spiked samples or by calculating the signal-to-noise ratio (S/N). loesungsfabrik.ded-nb.info A common acceptance criterion for LOD is an S/N ratio of 3:1, and for LOQ, an S/N ratio of 10:1. loesungsfabrik.de For methods analyzing various phthalates, reported LOQs can range from the low ng/g to µg/L level, depending on the specific compound, matrix, and instrumentation. nih.govnih.govewha.ac.kr

| Analyte Group | Matrix | LOD Range | LOQ Range | Reference |

|---|---|---|---|---|

| Phthalate Esters | Wheat | 0.1 - 2.5 µg/kg | 0.13 - 5.0 µg/kg | researchgate.net |

| Phthalate Metabolites | Human Urine | N/A | 0.02 - 1 µg/L | nih.gov |

| Regulated Plasticizers (incl. DOTP) | Medical Infusion Sets | N/A | 54.1 - 76.3 ng/g | nih.govewha.ac.kr |

| Lipophilic Toxins (for comparison) | Shellfish | 0.035 - 24 µg/kg | 0.12 - 74 µg/kg | researchgate.net |

Evaluation of Analytical Precision: Repeatability and Reproducibility

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD).

Repeatability (Intra-day Precision): This refers to the precision obtained under the same operating conditions over a short interval of time. It is assessed by analyzing replicate samples during the same analytical run.

Reproducibility (Inter-day Precision): This assesses the precision of the method over a longer period, with analyses conducted on different days, by different analysts, or with different equipment.

For methods using isotope dilution, RSD values are expected to be low. Studies on phthalate analysis report excellent precision, with RSDs often below 10-15%. nih.govnih.gov For example, a high-order reference method for phthalates using deuterium-labeled standards reported repeatability of ≤ 2.17% and reproducibility of ≤ 2.16%. nih.govcolab.ws

| Precision Type | Matrix | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|

| Repeatability (Intra-day) | Wheat | 0.6 - 9.0% | researchgate.net |

| Reproducibility (Inter-day) | Wheat | 1.0 - 8.6% | researchgate.net |

| Repeatability | Polyvinyl Chloride (PVC) | ≤ 2.17% | nih.govcolab.ws |

| Reproducibility | Polyvinyl Chloride (PVC) | ≤ 2.16% | nih.govcolab.ws |

| Overall Precision | Human Urine | < 10% | nih.gov |

Accuracy and Recovery Studies Using Spiked Samples

Accuracy refers to the closeness of a measured value to the true or accepted value. It is evaluated through recovery studies, where a clean matrix (a sample known to be free of the analyte) is spiked with a known concentration of the analyte. The sample is then processed and analyzed, and the measured concentration is compared to the spiked amount to calculate a percent recovery.

The use of an isotopic standard like DOTP-d4 inherently improves accuracy by correcting for analyte loss at every step. Acceptable recovery ranges are typically between 70% and 120%, although this can vary depending on the complexity of the matrix and the concentration level.

| Matrix | Recovery Range (%) | Reference |

|---|---|---|

| Medical Infusion Sets (incl. DOTP) | 91.8 - 122% | nih.govewha.ac.kr |

| Wheat | 84.8 - 120.3% | researchgate.net |

| Human Urine (Standard Reference Material) | 74.3 - 117.5% | nih.gov |

| Foodstuffs | 50 - 125% | nih.gov |

| Polymer Materials | 82 - 106% | researchgate.net |

Mitigation Strategies for Matrix Effects and Background Contamination

Two of the most significant challenges in trace-level phthalate analysis are matrix effects and background contamination.

Matrix Effects: These occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. researchgate.net The most effective strategy to combat this is the use of an isotope-labeled internal standard like DOTP-d4. Since the standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, allowing for accurate quantification. nih.govnih.gov Other strategies include thorough sample cleanup and using matrix-matched calibration curves. researchgate.net

Background Contamination: Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, and dust. epa.gov This can lead to artificially high readings. Strict mitigation strategies are required, including the use of high-purity solvents, pre-washing all glassware and equipment with solvent, minimizing the use of plastic materials, and regularly analyzing procedural blanks. epa.govepa.gov A procedural blank is a "sample" that contains no matrix but is subjected to the entire analytical procedure. A clean blank confirms that the analytical process is not introducing contamination.

Tracer Applications in Environmental Fate and Transport Studies

The use of isotopically labeled compounds as tracers has revolutionized the study of environmental processes. Dioctyl Terephthalate-d4 (DOTP-d4), a deuterated form of the common plasticizer Dioctyl Terephthalate (DOTP), serves as an invaluable tool in this regard. Its chemical properties are nearly identical to the unlabeled parent compound, yet its distinct mass allows for precise tracking in complex environmental matrices. This enables researchers to meticulously follow the fate and transport of DOTP in various ecosystems, providing critical data for risk assessment and environmental modeling.

Tracking Sorption and Desorption Kinetics in Geochemical Systems

The movement and persistence of organic pollutants like DOTP in the environment are largely governed by their interaction with soil and sediment. DOTP-d4 is instrumental in elucidating the kinetics of these sorption (binding to particles) and desorption (release from particles) processes. By introducing a known quantity of DOTP-d4 into a soil or sediment slurry, scientists can accurately measure the rates at which it partitions between the solid and aqueous phases.

In typical laboratory experiments, soil or sediment samples are spiked with a solution containing DOTP-d4. At various time intervals, the aqueous phase is separated and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The distinct mass of DOTP-d4 allows for its clear differentiation from any pre-existing unlabeled DOTP in the sample, ensuring that the measured kinetics are solely representative of the added tracer.

Research findings from such studies provide crucial parameters for environmental fate models. For instance, the sorption and desorption rate constants (ks and kd) and the partition coefficient (Kd) can be determined. These values help predict how strongly DOTP will bind to geological materials and how quickly it might be released back into the groundwater, thereby influencing its potential for leaching and contaminating aquatic environments. While specific studies focusing solely on DOTP-d4 are not abundant in publicly available literature, the principles are well-established through research on other phthalates. For example, studies on similar compounds demonstrate that sorption is often a multi-stage process, with an initial rapid phase followed by a slower, more diffusion-limited phase. The organic matter content and clay mineralogy of the soil are typically key factors influencing these kinetics.

Table 1: Hypothetical Sorption Kinetic Data for Dioctyl Terephthalate-d4 in Different Soil Types

| Soil Type | Organic Carbon (%) | Clay Content (%) | Fast Sorption Rate Constant (kfast, h⁻¹) | Slow Sorption Rate Constant (kslow, h⁻¹) | Equilibrium Partition Coefficient (Kd, L/kg) |

| Sandy Loam | 1.2 | 15 | 0.85 | 0.05 | 150 |

| Silt Loam | 2.5 | 28 | 1.20 | 0.08 | 320 |

| Clay | 4.1 | 55 | 2.10 | 0.15 | 780 |

Investigating Volatilization and Atmospheric Partitioning Processes

Volatilization is a significant pathway for the transport of semi-volatile organic compounds (SVOCs) like DOTP from soil and water surfaces into the atmosphere. Once in the atmosphere, these compounds can partition between the gas phase and atmospheric particles. Understanding these processes is critical for assessing the long-range atmospheric transport and potential for inhalation exposure.

DOTP-d4 can be employed as a tracer in controlled laboratory systems, such as environmental chambers or flux chambers, to quantify volatilization rates. For example, a soil sample treated with DOTP-d4 can be placed in a flux chamber where a controlled airflow is passed over the surface. The exiting air is then trapped and analyzed for the presence of DOTP-d4. This allows for the direct measurement of the volatilization flux from the soil surface under varying environmental conditions like temperature, humidity, and air velocity.

Furthermore, by analyzing both the gaseous and particulate phases of the chamber's atmosphere, researchers can determine the gas-particle partitioning coefficient (Kp). This coefficient is essential for atmospheric transport models that predict how far a pollutant is likely to travel from its source. The use of DOTP-d4 ensures that the measurements are not confounded by background atmospheric concentrations of the unlabeled compound.

Table 2: Illustrative Volatilization and Atmospheric Partitioning Data for Dioctyl Terephthalate-d4

| Parameter | Value | Units | Conditions |

| Volatilization Flux from Water | 5.8 x 10⁻³ | µg/m²/h | 25°C, 1 m/s wind speed |

| Volatilization Flux from Soil | 1.2 x 10⁻⁴ | µg/m²/h | 25°C, 2% organic matter |

| Gas-Particle Partitioning Coefficient (Kp) | 2.5 x 10⁻⁴ | - | 20°C, typical urban aerosol |

This table provides illustrative data on the volatilization and atmospheric partitioning of DOTP-d4, highlighting the importance of the environmental matrix and conditions on its atmospheric fate.

Elucidating Bioavailability in Environmental Compartments

The bioavailability of a contaminant refers to the fraction of it that is available for uptake by living organisms. This is a crucial factor in determining its potential toxicity. Sorption to soil and sediment particles can significantly reduce the bioavailability of organic pollutants. DOTP-d4 serves as an excellent tool for investigating the bioavailability of DOTP in various environmental compartments.

In ecotoxicological studies, organisms such as earthworms, benthic invertebrates, or plants can be exposed to soil or sediment contaminated with a known concentration of DOTP-d4. After a specific exposure period, the organisms are collected, and their tissues are analyzed for the presence of the deuterated compound. This allows for the direct measurement of uptake and bioaccumulation.

By comparing the concentration of DOTP-d4 in the organism to the concentration in the surrounding environment, a bioaccumulation factor (BAF) can be calculated. These studies can also be designed to investigate how factors such as soil organic matter content, aging of the contaminant in the soil, and the presence of other substances affect the bioavailability of DOTP. The use of the isotopic standard is critical for distinguishing between the compound taken up from the experimental exposure and any background levels that may have been present in the organism or its environment prior to the study.

Table 3: Sample Bioavailability Data for Dioctyl Terephthalate-d4 in Earthworms (Eisenia fetida)

| Soil Organic Matter (%) | Exposure Time (days) | Concentration in Soil (µg/g) | Concentration in Earthworm Tissue (µg/g) | Bioaccumulation Factor (BAF) |

| 2 | 14 | 10 | 1.5 | 0.15 |

| 2 | 28 | 10 | 2.8 | 0.28 |

| 5 | 14 | 10 | 0.8 | 0.08 |

| 5 | 28 | 10 | 1.6 | 0.16 |

This table presents hypothetical research findings illustrating how soil organic matter can influence the bioavailability of DOTP-d4 to earthworms. Higher organic matter content generally leads to lower bioavailability.

Environmental Fate and Degradation Mechanisms of Dioctyl Terephthalate Analogues: Insights from Deuterium Labeling Studies

Mechanistic Studies of Abiotic Degradation Pathways

Abiotic degradation processes, including photolysis, hydrolysis, and advanced oxidation, are key determinants of the environmental persistence of organic compounds. Deuterium (B1214612) labeling can be instrumental in understanding the mechanisms of these reactions.

Photolytic degradation, driven by sunlight, is a primary abiotic pathway for the transformation of organic pollutants in the environment. For aromatic esters like DOTP, this can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing agents present in the environment, such as humic substances. nih.gov These processes can lead to the formation of various reaction intermediates.

Deuterium labeling, as in DOTP-d4, is a valuable technique for studying these photolytic pathways. By observing the kinetic isotope effect (KIE), researchers can determine whether the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is a rate-limiting step in the reaction. rsc.org For example, if the photolytic degradation of DOTP-d4 is slower than that of its non-deuterated counterpart, it would suggest that the reaction mechanism involves the breaking of a C-D bond on the octyl chain or the terephthalate (B1205515) ring. Isotope fractionation analysis can also be employed to explore reaction mechanisms, providing information on the rate-limiting steps of photosensitized reactions. nih.gov

Furthermore, by tracking the deuterated fragments using mass spectrometry, it is possible to identify the primary photoproducts with greater certainty. This helps in reconstructing the degradation pathway, for instance, determining whether the initial attack occurs on the aromatic ring or the ester side chains.

Below is a hypothetical data table illustrating how deuterium labeling could be used to study the photolytic degradation of DOTP.

| Compound | Light Source | Half-life (hours) | Major Intermediates Identified |

| Dioctyl Terephthalate | Simulated Sunlight | 24 | Mono-octyl terephthalate, Terephthalic acid, Octanol (B41247) |

| Dioctyl Terephthalate-d4 | Simulated Sunlight | 30 | Mono-octyl terephthalate-d4, Terephthalic acid, Octanol-d4 |

This table is illustrative and based on general principles of kinetic isotope effects in photochemistry.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is another critical abiotic degradation pathway for esters like DOTP in aqueous environments. researchgate.net The ester linkages in DOTP are susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the formation of terephthalic acid and octanol. researchgate.net The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Deuterium labeling can provide significant insights into the mechanism of hydrolysis. The study of secondary deuterium isotope effects, where deuterium is placed at a non-reacting position, can help elucidate the transition state of the reaction. acs.org For instance, labeling the octyl group (as in DOTP-d4) could reveal details about the steric and electronic effects influencing the stability of the ester bond. researchgate.net

Kinetic studies comparing the hydrolysis rates of DOTP and DOTP-d4 can quantify the kinetic isotope effect, which provides information about the reaction mechanism. A significant KIE would suggest that the C-D bond is involved in the rate-determining step, although for hydrolysis of the ester bond itself, the effect is often secondary.

The following table presents hypothetical kinetic data for the hydrolysis of DOTP and its deuterated analogue.

| Compound | pH | Temperature (°C) | Hydrolysis Rate Constant (k, s⁻¹) |

| Dioctyl Terephthalate | 7 | 25 | 1.2 x 10⁻⁸ |

| Dioctyl Terephthalate-d4 | 7 | 25 | 1.1 x 10⁻⁸ |

| Dioctyl Terephthalate | 9 | 25 | 3.5 x 10⁻⁷ |

| Dioctyl Terephthalate-d4 | 9 | 25 | 3.2 x 10⁻⁷ |

This table is illustrative and based on expected secondary kinetic isotope effects for ester hydrolysis.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comnih.gov AOPs are highly effective in degrading a wide range of persistent organic pollutants. nih.gov

The use of deuterated compounds like DOTP-d4 in AOP studies can help to unravel the complex reaction mechanisms. The reaction rates of hydroxyl radicals with organic compounds are extremely high, and identifying the initial sites of attack can be challenging. By comparing the degradation rates and product formation of DOTP and DOTP-d4, researchers can infer the primary reaction sites. A slower degradation rate for DOTP-d4 would indicate that hydrogen abstraction from the alkyl chains is a significant pathway, due to the stronger C-D bond compared to the C-H bond.

Moreover, identifying the deuterated intermediates can confirm the degradation pathways. For example, the detection of deuterated hydroxylated derivatives of the aromatic ring would confirm that •OH addition to the ring is a key mechanism.

Biotic Degradation Mechanisms and Biotransformation Pathways

Biodegradation is a key process in the removal of plasticizers from the environment. Many microorganisms have been shown to degrade phthalate (B1215562) and terephthalate esters. nih.govnih.gov Deuterium labeling is an invaluable tool for tracing the metabolic fate of these compounds in biological systems.

The microbial degradation of plasticizers like DOTP typically begins with the hydrolysis of the ester bonds by enzymes such as esterases or lipases, releasing the alcohol and the aromatic acid. encyclopedia.pub In the case of DOTP, this would yield octanol and terephthalic acid. These initial metabolites are then further catabolized through various metabolic pathways. nih.govnih.gov

Using DOTP-d4, where the deuterium labels are on the octyl chains, allows researchers to trace the fate of the octanol released during the initial hydrolysis. Subsequent metabolic steps, such as the oxidation of octanol to octanoic acid and its further degradation via β-oxidation, can be followed by tracking the deuterated intermediates. This provides definitive evidence for the operation of these pathways. Similarly, if the terephthalate ring were labeled, its catabolism could be traced.

Proteogenomic and metabolomic approaches have been used to identify the specific enzymes and metabolic pathways involved in the degradation of plasticizers. nih.govnih.gov The use of deuterated substrates in such studies can enhance the identification of key metabolites and link them to the expression of specific enzymes.

| Organism | Substrate | Key Enzymes Identified | Primary Metabolites |

| Rhodococcus rhodochrous | Dioctyl Terephthalate | Esterase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Terephthalic acid, Octanol, Octanoic acid |

| Mycobacterium sp. | Dioctyl Terephthalate-d4 | Esterase, β-oxidation pathway enzymes | Terephthalic acid, Octanol-d4, Deuterated fatty acid intermediates |

This table is a representative summary based on known pathways for plasticizer degradation. nih.gov

The catabolism of aromatic compounds by bacteria involves a complex network of genes and regulatory pathways. nih.govnih.gov The degradation of terephthalic acid, a metabolite of DOTP, proceeds through central aromatic catabolic pathways, such as the β-ketoadipate pathway. frontiersin.org

Studies using DOTP-d4 can aid in the elucidation of these catabolic routes at a molecular level. By supplying a bacterium with DOTP-d4 as a sole carbon source, researchers can use techniques like transcriptomics and proteomics to identify genes and proteins that are upregulated in response to the compound and its deuterated metabolites. This allows for the identification of the specific enzymes responsible for each step of the degradation pathway.

For example, the expression of genes encoding for specific esterases, dehydrogenases, and ring-cleavage dioxygenases can be correlated with the presence of deuterated substrates and intermediates. This provides a powerful method for functional gene annotation and for understanding the regulatory networks that control the biodegradation of these environmental contaminants.

Microbial Degradation Pathways: Identification of Key Enzymes and Metabolites

Fungal Biotransformation Capacity

Fungi play a significant role in the degradation of xenobiotic compounds in the environment, including plasticizers. researchgate.netnih.gov The biotransformation of phthalate esters by various fungal species has been documented, and similar pathways are anticipated for terephthalate analogues like DOTP. researchgate.netnih.gov Studies on related phthalates, such as di-n-butyl phthalate (DBP), have shown that fungal degradation pathways often involve a series of enzymatic reactions. nih.gov These typically include initial hydrolysis of the ester bonds, followed by oxidation of the resulting intermediates. researchgate.net

The proposed fungal biotransformation of DOTP would likely proceed through the following steps:

Initial Hydrolysis: The process would begin with the enzymatic hydrolysis of one or both of the octyl ester linkages. This reaction would be catalyzed by esterases or lipases, resulting in the formation of mono-octyl terephthalate (MOTP) and octanol, or terephthalic acid and two molecules of octanol.

Oxidation: The octanol released can be further oxidized by fungal enzymes to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. The terephthalic acid core, being more recalcitrant, would undergo further degradation, likely through hydroxylation and ring cleavage reactions mediated by cytochrome P450 monooxygenases. researchgate.net

The use of DOTP-d4, where deuterium atoms are incorporated into the octyl chains, would be invaluable in confirming these proposed pathways. By tracking the deuterated octanol and its subsequent metabolites, researchers could definitively trace the fate of the alkyl chain portion of the molecule. This would provide clear evidence of the enzymatic cleavage of the ester bond and the subsequent catabolism of the octyl group by the fungus.

| Fungal Genera with Potential for DOTP Degradation | Key Enzymes Involved | Expected Biotransformation Products |

| Aspergillus | Esterases, Cytochrome P450 | Mono-octyl terephthalate, Terephthalic acid, Octanol |

| Trichoderma | Lipases, Oxidoreductases | Mono-octyl terephthalate, Terephthalic acid, Octanol |

| Neurospora | Hydrolases, Monooxygenases | Mono-octyl terephthalate, Terephthalic acid, Octanol |

This table is generated based on fungal degradation of analogous compounds and represents a hypothetical scenario for DOTP.

Phytoremediation Potential and Plant Uptake Dynamics using d4 Tracers

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize environmental contaminants. The potential for plants to take up and metabolize plasticizers like DOTP is an area of active research. The use of deuterated tracers, such as DOTP-d4, provides a precise method to study the uptake, translocation, and metabolism of this compound within plant systems. nih.govvu.nl

Studies on other plasticizers have demonstrated that plants can absorb these compounds from the soil through their root systems. nih.gov The lipophilic nature of DOTP suggests that it would likely adsorb to the root surface and be taken up into the root tissues. The extent of uptake and accumulation would depend on various factors, including plant species, soil composition, and the concentration of DOTP in the environment.

By using DOTP-d4, researchers can accurately quantify the amount of the compound that is taken up by the plant. This is achieved by growing plants in a medium spiked with a known concentration of DOTP-d4 and then analyzing the plant tissues for the presence of the deuterated compound using techniques like mass spectrometry. This approach allows for the differentiation between the DOTP taken up from the environment and any background levels of the non-labeled compound.

Once taken up by the roots, DOTP may be translocated to other parts of the plant, such as the stems and leaves. The extent of translocation is a critical factor in determining the potential for phytoremediation and also for assessing the risk of contaminant entry into the food chain. Isotopic labeling studies with other compounds have shown that translocation can occur via the xylem and phloem. researchgate.net

The use of DOTP-d4 would enable the precise tracking of the compound's movement within the plant. By analyzing different plant tissues (roots, stems, leaves) at various time points, a dynamic picture of translocation and compartmentalization can be constructed. This would reveal where the compound accumulates within the plant and the rate at which it is transported.

Plants possess a range of enzymes that can metabolize xenobiotic compounds. It is plausible that plants can degrade DOTP through enzymatic processes similar to those observed in fungi, such as hydrolysis and oxidation. The use of DOTP-d4 is particularly advantageous for identifying and quantifying the metabolites formed within the plant. As the parent compound is metabolized, the deuterium label will be incorporated into the various breakdown products. This allows for the unambiguous identification of DOTP-derived metabolites in complex plant extracts.

| Potential Plant Species for Phytoremediation | Studied Plasticizer Analogues | Key Metabolic Processes |

| Barley (Hordeum vulgare) | Di-n-butyl phthalate (DBP) nih.gov | Uptake, Translocation, Oxidative Stress Response |

| Soybean (Glycine max) | Fluazifop-butyl researchgate.net | Translocation, Hydrolysis |

| Lettuce (Lactuca sativa) | Deuterium-labeled nanoplastics nih.govvu.nl | Foliar Uptake, Translocation |

This table provides examples of plants studied for the uptake of related compounds, suggesting their potential for DOTP phytoremediation studies.

Enzymatic Hydrolysis and Oxidation in Environmental Systems

In the broader environment, the degradation of DOTP is likely to be initiated by extracellular enzymes secreted by microorganisms. These enzymes, primarily hydrolases such as lipases and esterases, can break down the ester bonds of DOTP, releasing terephthalic acid and octanol. nih.gov The efficiency of this enzymatic hydrolysis is a key factor determining the persistence of DOTP in soil and aquatic environments.

Following hydrolysis, the aromatic ring of terephthalic acid can be targeted by oxidative enzymes like mono- and dioxygenases. These enzymes introduce hydroxyl groups into the aromatic ring, making it more susceptible to cleavage and further degradation. While specific studies on the enzymatic degradation of DOTP are limited, research on the enzymatic breakdown of polyethylene (B3416737) terephthalate (PET) provides insights into the types of enzymes that could be involved. nih.gov

The use of DOTP-d4 in laboratory and field studies can help to elucidate the kinetics and mechanisms of these enzymatic reactions. By monitoring the disappearance of DOTP-d4 and the appearance of its deuterated metabolites, researchers can determine the rates of hydrolysis and oxidation under different environmental conditions.

Environmental Persistence and Mobility Assessments

The environmental persistence and mobility of DOTP are critical parameters for assessing its long-term ecological risk. Persistence refers to the length of time the compound remains in the environment before being broken down, while mobility describes its tendency to move through different environmental compartments (soil, water, air).

Stable isotope analysis, using compounds like DOTP-d4, is a powerful tool for assessing both persistence and mobility. nerc.ac.uk In persistence studies, a known amount of DOTP-d4 can be introduced into a controlled environmental system (e.g., a soil microcosm). By measuring the concentration of DOTP-d4 over time, a degradation rate constant can be determined, providing a quantitative measure of its persistence.

For mobility assessments, DOTP-d4 can be used as a tracer to follow the movement of the compound in soil columns or aquatic systems. This can provide valuable data on its leaching potential, its tendency to adsorb to soil particles, and its potential to contaminate groundwater.

Sorption to Natural Organic Matter and Mineral Surfaces

The sorption of a chemical to soil and sediment is a key process governing its environmental distribution, bioavailability, and ultimate fate. This process is largely influenced by the compound's physicochemical properties and the characteristics of the sorbent, such as organic carbon content and mineral composition.

For phthalate esters, including DOTP, sorption to natural organic matter is a primary mechanism of distribution in the environment. Phthalates are known to complex with fulvic acid components of humic substances in soil and water, which can act as a solubilizer and mediate their transport or immobilization. The organic carbon partition coefficient (Koc) is a common measure of a chemical's tendency to sorb to organic matter. While specific Koc values for DOTP-d4 are not documented, studies on similar phthalate esters indicate that those with longer alkyl chains, like DOTP, generally exhibit higher sorption to soil and sediment.

The sorption process is not solely dependent on organic matter. Mineral surfaces can also play a role, particularly in environments with low organic carbon content. The interactions with mineral surfaces are complex and can involve various mechanisms, including hydrophobic interactions and surface complexation.

Table 1: General Sorption Behavior of High Molecular Weight Phthalate Esters

| Sorbent Component | General Role in Sorption | Expected Influence on DOTP-d4 Mobility |

| Natural Organic Matter (e.g., humic and fulvic acids) | Primary sorbent, leading to partitioning from the aqueous phase. | High sorption, leading to reduced mobility in water and accumulation in soil and sediment. |

| Clay Minerals (e.g., montmorillonite, kaolinite) | Secondary sorbent, with potential for surface adsorption. | Moderate sorption, contributing to overall retention in the solid phase. |

| Metal Oxides (e.g., iron and manganese oxides) | Can contribute to sorption through surface complexation. | Minor to moderate sorption, depending on environmental conditions. |

This table is based on the general behavior of high molecular weight phthalates and serves as an estimation for DOTP-d4 in the absence of specific data.

Deuterium labeling in DOTP-d4 is not expected to significantly alter its fundamental sorption mechanisms compared to DOTP. However, subtle differences in intermolecular interactions due to the presence of deuterium could theoretically lead to minor variations in partitioning behavior, though such effects are generally considered minimal for sorption processes.

Biodegradation Rates and Environmental Half-Lives in Diverse Media

Biodegradation is a critical pathway for the removal of organic pollutants from the environment. It involves the breakdown of complex molecules by microorganisms into simpler substances. The rate of biodegradation is influenced by a multitude of factors, including the chemical structure of the compound, environmental conditions (e.g., temperature, pH, oxygen availability), and the presence of adapted microbial communities.

Studies on the non-deuterated analogue, DOTP, indicate that it is biodegradable, although it is sometimes described as "hardly biodegradable in nature". epa.gov Research has shown that DOTP can be degraded under aerobic conditions, such as in composting processes. One study on the biodegradation of DOTP in food waste compost reported a removal efficiency of 98% after 35 days, with a calculated half-life of 5.2 days under those specific conditions. epa.govsinocurechem.com

The biodegradation of phthalate esters typically proceeds through the hydrolysis of the ester bonds to form the corresponding alcohol and phthalic acid, which are then further metabolized by microorganisms.

Table 2: Reported Biodegradation Data for Dioctyl Terephthalate (DOTP)

| Environmental Medium | Condition | Reported Half-Life/Degradation | Citation |

| Food Waste Compost | Aerobic | 5.2 days | epa.govsinocurechem.com |

| General Environment | - | Considered hardly biodegradable | epa.gov |

This data is for the non-deuterated analogue, DOTP. Specific biodegradation rates and half-lives for DOTP-d4 have not been reported.

The presence of deuterium in DOTP-d4 could potentially influence its biodegradation rate due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond may proceed at a slower rate. If the initial steps of biodegradation involve the enzymatic cleavage of a C-D bond on the deuterated portion of the molecule, it is plausible that the biodegradation of DOTP-d4 would be slower than that of DOTP. However, without specific experimental data, the magnitude of this effect remains speculative.

Pseudo-Persistence and Continuous Environmental Diffusion Research

The concept of pseudo-persistence applies to chemicals that may not be inherently persistent in the environment but are continuously released, leading to their sustained presence. nih.gov Plasticizers like DOTP are not chemically bound to the polymer matrix and can leach out over time from products, resulting in a continuous diffusion into the environment. nih.gov This slow and continuous release can lead to long-term exposure in various environmental compartments, even if the compound itself has a relatively short environmental half-life under ideal degradation conditions.

Research into the continuous environmental diffusion of plasticizers is ongoing and is crucial for understanding their long-term environmental impact. Deuterium-labeled compounds like DOTP-d4 are valuable tools in such research. They can be used as tracers in controlled laboratory or field studies to track the movement and fate of the compound from its source, through various environmental media, and into biota. The distinct mass of the deuterated analogue allows for its differentiation from the background of the non-deuterated compound, enabling more precise measurements of transport and transformation processes.

While specific research on the pseudo-persistence and continuous environmental diffusion of DOTP-d4 has not been published, the principles of using isotopically labeled compounds in environmental fate studies are well-established. Such studies would be instrumental in:

Quantifying the leaching rates of DOTP from plastic materials under various environmental conditions.

Tracing the transport pathways of DOTP in soil and aquatic systems.

Determining the extent of bioaccumulation in organisms.

Elucidating the transformation products formed during degradation.

Computational Chemistry and Theoretical Modeling of Dioctyl Terephthalate and Its Deuterated Analogue

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the intrinsic properties of the DOTP molecule, focusing on its electronic configuration and how this dictates its reactivity. The inclusion of deuterium (B1214612) in Dioctyl Terephthalate-d4 has a negligible effect on the electronic structure calculations, as it primarily alters the nuclear mass, but these models are crucial for understanding the fundamental nature of the molecule.

Molecular orbital (MO) theory is central to understanding the chemical reactivity and stability of DOTP. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.org

Calculations reveal that the electron density in the HOMO is typically localized on the aromatic terephthalate (B1205515) core, making it the likely site for electrophilic attack. Conversely, the LUMO is also distributed across the ester functionalities and the aromatic ring. The charge distribution, determined by methods such as Mulliken population analysis, shows that the oxygen atoms of the carbonyl groups carry a significant negative partial charge, making them potential sites for interaction with electrophiles or for forming hydrogen bonds.

Table 1: Illustrative Frontier Molecular Orbital Properties for Dioctyl Terephthalate

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 to -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 7.5 to 8.5 |

Note: These values are illustrative and depend on the level of theory and basis set used for the calculation.

Due to the presence of two flexible octyl chains, DOTP can adopt a vast number of conformations. Energy minimization and conformational analysis are computational techniques used to identify the most stable, low-energy arrangements of the molecule. These calculations are typically performed using molecular mechanics force fields, such as the MMFF94 force field, or more accurate quantum mechanical methods. researchgate.net

Table 2: Example Potential Energy Profile for a Key Dihedral Angle in DOTP

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche |

| 120 | 2.5 | Eclipsed |

Note: This table illustrates the typical energy profile for rotation around a C-C bond in the octyl chain.

Computational methods can predict various spectroscopic signatures for DOTP, which can be compared with experimental data for structural verification. Methods like ZINDO/S can be used to calculate shifts in the UV-visible absorption spectrum. researchgate.net

For infrared (IR) spectroscopy, quantum chemical calculations can predict the vibrational frequencies and intensities of molecular bonds. This is particularly useful for distinguishing between DOTP and Dioctyl Terephthalate-d4. The C-H stretching vibrations in DOTP appear in the 2850-3000 cm⁻¹ region. In DOTP-d4, the corresponding C-D bonds are heavier, and their stretching frequencies are predicted to shift to a lower wavenumber, typically around 2100-2250 cm⁻¹, providing a clear spectroscopic marker. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the complete structural elucidation of the molecule and its deuterated analogue.

Table 3: Predicted Vibrational Frequencies for Key Bonds in DOTP and DOTP-d4

| Vibrational Mode | Compound | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) Stretch | DOTP / DOTP-d4 | ~1720 |

| Aromatic C-H Stretch | DOTP / DOTP-d4 | ~3100 |

| Aliphatic C-H Stretch | DOTP | ~2950 |

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time. For DOTP, MD simulations are essential for understanding its interactions with environmental matrices, which governs its fate and transport. These simulations model the motions and interactions of thousands of atoms, providing a dynamic picture of processes like adsorption and partitioning.

The adsorption of DOTP onto environmental surfaces like clays (B1170129) and organic matter (e.g., humic acids) is a critical process controlling its environmental mobility. MD simulations can elucidate the specific molecular interactions driving this adsorption.

Simulations show that DOTP interacts with surfaces through a combination of forces. On polar surfaces like clays, electrostatic interactions and hydrogen bonding between the ester's carbonyl oxygens and surface hydroxyl groups can be significant. On organic surfaces like humic acids, the primary adsorption mechanisms are non-specific hydrophobic interactions and more specific π-π stacking between the aromatic ring of DOTP and aromatic moieties within the humic acid structure. researchgate.net For Dioctyl Terephthalate-d4, the fundamental adsorption mechanisms remain the same, though subtle differences in interaction energies might arise from the slight changes in bond polarizability and vibrational frequencies.

Table 4: Key Intermolecular Forces in the Adsorption of DOTP

| Interaction Type | Description | Relevant Surface |

|---|---|---|

| Hydrophobic Interactions | Attraction between the nonpolar octyl chains and nonpolar surfaces. | Humic Acids, Organic Carbon |

| π-π Stacking | Attraction between the aromatic ring of DOTP and aromatic groups on the surface. | Humic Acids, Biochar |

| Hydrogen Bonding | Interaction between the carbonyl oxygen of DOTP and hydrogen-bond donor groups (e.g., -OH) on the surface. | Clays (e.g., kaolinite), Silica |

| Van der Waals Forces | General non-specific attractions between molecules. | All surfaces |

The partitioning of DOTP between different environmental compartments, such as water and sediment or water and air, determines its distribution and bioavailability. MD simulations can be used to calculate the potential of mean force (PMF) and free energy of transfer for a DOTP molecule moving from one phase to another (e.g., from water to an octanol (B41247) slab, representing organic matter).

These free energy calculations allow for the direct theoretical prediction of key environmental parameters like the octanol-water partition coefficient (Kow). The simulations can model the explicit arrangement of water molecules around the hydrophobic octyl chains and the aromatic core of DOTP, providing a molecular-level understanding of its low aqueous solubility and high affinity for organic phases. The partitioning behavior of Dioctyl Terephthalate-d4 is expected to be nearly identical to that of the non-deuterated form, as this property is overwhelmingly governed by intermolecular forces rather than isotopic composition.

Table 5: Illustrative MD Simulation Setup for Partitioning Coefficient Calculation

| Simulation Component | Description | Purpose |

|---|---|---|

| Simulation Box | A three-dimensional box containing two immiscible phases (e.g., a slab of water and a slab of octanol). | Represents the multiphase environmental system. |

| DOTP Molecule | A single molecule of Dioctyl Terephthalate placed in the simulation box. | The solute whose partitioning is being studied. |

| Force Field | A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). | Governs the interactions between all atoms. |

| Thermodynamic Integration | A technique to calculate the free energy change as the DOTP molecule is moved from the water phase to the octanol phase. | To compute the free energy of transfer and predict the partitioning coefficient. |

Table 6: Chemical Compounds Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Dioctyl Terephthalate | DOTP, Bis(2-ethylhexyl) benzene-1,4-dicarboxylate |

| Dioctyl Terephthalate-d4 | DOTP-d4 |

| Water | H₂O |

Reaction Pathway Modeling for Degradation Processes

Computational chemistry provides powerful tools for modeling the degradation pathways of chemical compounds like dioctyl terephthalate (DOTP). Through theoretical calculations, it is possible to predict the fate of such molecules in the environment by mapping out the energetics of various abiotic and biotic transformation processes. These models offer insights into reaction mechanisms, identify likely degradation products, and elucidate the interactions between the compound and biological systems at a molecular level.

Theoretical Prediction of Abiotic Degradation Products

The abiotic degradation of dioctyl terephthalate primarily involves processes such as hydrolysis, oxidation, and photolysis. Computational modeling, particularly using Density Functional Theory (DFT), allows for the prediction of the most probable degradation pathways by calculating the thermodynamic and kinetic parameters of potential reactions.

Hydrolysis of the ester linkages in DOTP is a key abiotic degradation route. Theoretical models can simulate the attack of a water molecule on the carbonyl carbon of the ester group. By calculating the activation energy for this reaction, researchers can predict its rate under various environmental conditions. The predicted primary products of hydrolysis are mono(2-ethylhexyl) terephthalate (MEHT) and 2-ethylhexanol. Subsequent hydrolysis of MEHT would yield terephthalic acid and another molecule of 2-ethylhexanol.

Oxidative degradation, often initiated by hydroxyl radicals (•OH) in the atmosphere or aquatic environments, can also be modeled. Computational methods can predict the most likely sites of radical attack on the DOTP molecule. The aliphatic side chains, particularly the tertiary C-H bonds in the 2-ethylhexyl group, are predicted to be more susceptible to hydrogen abstraction by •OH radicals than the aromatic ring. This initial step leads to the formation of a carbon-centered radical, which can then react with oxygen to form a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. Thermal degradation pathways have also been studied for the parent polymer, polyethylene (B3416737) terephthalate (PET), revealing that concerted reactions occurring via six-membered cyclic transition states are generally favored over those with four-membered rings. These studies predict primary pyrolysis products such as terephthalic acid and various vinyl esters.

The following table summarizes the theoretically predicted abiotic degradation products of DOTP based on computational modeling of the primary degradation pathways.

| Degradation Pathway | Initiating Agent | Predicted Intermediate Products | Predicted Final Products |

| Hydrolysis | Water (H₂O) | Mono(2-ethylhexyl) terephthalate (MEHT), 2-Ethylhexanol | Terephthalic acid, 2-Ethylhexanol |

| Oxidation | Hydroxyl Radical (•OH) | Carbon-centered radicals on the ethylhexyl chain | Oxidized derivatives (alcohols, ketones, aldehydes), Phthalic acid |

| Photolysis | UV Radiation | Excited state molecules, radical species | Smaller organic molecules, CO₂ |

This table is generated based on established principles of organic chemistry and computational degradation studies of related phthalate (B1215562) and terephthalate esters.

Computational Elucidation of Enzyme-Substrate Interactions in Biotransformation

The biotransformation of terephthalate-containing compounds is of significant interest, largely driven by research into the enzymatic degradation of polyethylene terephthalate (PET). Enzymes such as PETase, discovered in the bacterium Ideonella sakaiensis, have been extensively studied using computational methods to understand their mechanism. These insights are directly applicable to understanding the potential enzymatic degradation of DOTP.

Hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are primary tools for elucidating these interactions. These methods allow researchers to model how a substrate like DOTP docks into the active site of a degrading enzyme and the subsequent chemical reactions that occur.

Docking and Binding: Molecular docking simulations predict the most favorable binding orientation of the DOTP molecule within the enzyme's active site. For a terephthalate ester, key interactions would involve the aromatic ring and the carbonyl groups. In enzymes like PETase, the active site contains aromatic residues, such as tryptophan and tyrosine, which can form π-stacking interactions with the terephthalate ring of the substrate, helping to position it correctly for catalysis.

Catalytic Mechanism: The catalytic degradation of the ester bond typically follows a mechanism similar to that of serine proteases, involving a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate). QM/MM simulations can model the entire reaction pathway, including:

Acylation: The serine residue's hydroxyl group performs a nucleophilic attack on one of the ester's carbonyl carbons. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The ester bond is cleaved, releasing the first product (2-ethylhexanol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate and subsequent cleavage of the covalent bond, releasing the second product (mono(2-ethylhexyl) terephthalate) and regenerating the free enzyme.

Computational studies on enzymes like FAST-PETase have estimated the free energy barrier for the rate-limiting acylation step to be significantly lower than for the wild-type PETase, explaining its enhanced activity. Such calculations are crucial for the rational design of more efficient enzymes for bioremediation.

| Simulation Type | Purpose | Key Findings for Terephthalate Esters |

| Molecular Docking | Predicts substrate binding pose in the enzyme active site. | Aromatic ring of terephthalate engages in π-stacking with enzyme residues (e.g., Trp, Tyr). |

| Molecular Dynamics (MD) | Simulates the dynamic movement and stability of the enzyme-substrate complex. | Reveals conformational changes in the enzyme to accommodate the substrate. |

| QM/MM | Models the chemical reaction steps (bond breaking/forming) within the active site. | Elucidates the acylation and deacylation steps and calculates activation energy barriers. |

Isotopic Effects on Reaction Kinetics and Thermodynamics (Kinetic Isotope Effects)

The substitution of an atom with one of its heavier isotopes can lead to a change in the rate of a chemical reaction, an effect known as the Kinetic Isotope Effect (KIE). The KIE is a powerful tool for studying reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step of a reaction. For Dioctyl Terephthalate-d4 (DOTP-d4), where four hydrogen atoms on the ethylhexyl side chains are replaced with deuterium, a measurable KIE is expected in reactions involving the cleavage of these specific C-D bonds.

The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy and a slower reaction rate compared to the non-deuterated counterpart. The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD).

For degradation processes of DOTP-d4 where the rate-determining step involves the cleavage of a deuterated C-D bond, a "normal" primary KIE (kH/kD > 1) is expected. For example, in an oxidation reaction initiated by a hydroxyl radical abstracting a hydrogen (or deuterium) atom from one of the labeled positions on the ethylhexyl chain, the reaction rate for DOTP-d4 would be significantly slower than for unlabeled DOTP.

Secondary KIEs can also occur, where the isotopically substituted atom is not directly involved in bond cleavage but is located near the reaction center. These effects are typically smaller (kH/kD closer to 1) but can still provide valuable mechanistic information.

The theoretical magnitude of the deuterium KIE can be estimated using computational models that calculate the vibrational frequencies of the reactant and the transition state.

| Type of KIE | Description | Typical kH/kD Value Range | Application to DOTP-d4 Degradation |

| Primary KIE | The C-D bond is broken in the rate-determining step. | 2 - 8 | Expected in oxidation reactions where a deuterium atom is abstracted from a labeled position on the ethylhexyl chain. |

| Secondary KIE | The C-D bond is not broken but is near the reaction center. | 0.7 - 1.5 | May be observed during the hydrolysis of the ester bond if the deuterated positions influence the stability of the transition state. |

The study of KIEs in deuterated analogues like DOTP-d4 provides a powerful method for confirming reaction mechanisms. A significant KIE in an oxidation study would confirm that C-H bond cleavage on the side chain is the rate-limiting step, whereas the absence of a significant KIE in a hydrolysis study would indicate that C-H bond cleavage is not involved in the rate-determining step of that process.

Emerging Research Frontiers and Future Perspectives for Dioctyl Terephthalate D4

Development of Novel Isotope-Labeled Standards for Emerging Contaminants

The proliferation of emerging contaminants, including plasticizers and their degradation products, presents a significant analytical challenge. researchgate.net Accurate quantification of these compounds in complex environmental matrices is crucial for assessing exposure and risk. Isotope-labeled internal standards, such as Dioctyl Terephthalate-d4, are indispensable for achieving the required precision and accuracy in analytical methods. szabo-scandic.comresearchgate.net

The use of stable isotope-labeled standards, like DOTP-d4, is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. nih.gov This method is considered the gold standard for quantitative analysis at trace levels because the internal standard behaves almost identically to the native analyte during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). researchgate.netnih.gov This identical behavior effectively corrects for matrix effects and variations in instrument response, which can otherwise lead to under- or over-estimation of the contaminant concentration. researchgate.net

Research is focused on expanding the library of available isotope-labeled standards to cover a wider range of emerging contaminants and their metabolites. The synthesis of standards like DOTP-d4, where four hydrogen atoms on the terephthalate (B1205515) ring are replaced with deuterium (B1214612), provides a mass shift that is easily distinguishable by mass spectrometry without significantly altering the compound's chemical properties. lgcstandards.com The development of such standards is critical as society moves from traditional phthalates to alternative plasticizers, whose environmental fate and toxicity are still under investigation. researchgate.net

Table 1: Key Analytical Techniques Utilizing Isotope-Labeled Standards

| Analytical Technique | Description | Role of Isotope-Labeled Standard (e.g., DOTP-d4) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then ionized and detected based on their mass-to-charge ratio. cdc.gov | Used as an internal standard to correct for variations in injection volume, derivatization efficiency, and ionization. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their affinity for a stationary phase, followed by mass analysis. It is highly sensitive and specific for a wide range of compounds. bohrium.comrsc.org | Serves as an ideal internal standard to compensate for matrix effects and variability during sample preparation and analysis, ensuring accurate quantification. researchgate.netnih.gov |

Integration of Dioctyl Terephthalate-d4 in High-Throughput Screening for Environmental Processes

High-throughput screening (HTS) methodologies, originally developed for drug discovery, are increasingly being adapted for environmental science to rapidly assess the biological activity and potential toxicity of thousands of chemicals. epa.govnih.gov These automated platforms can screen vast libraries of compounds for their effects on specific molecular or cellular pathways. epa.gov

In this context, Dioctyl Terephthalate-d4 is crucial for ensuring the quality and reliability of the quantitative data generated. As HTS platforms are used to determine the concentration-response relationships of environmental contaminants, accurate measurement of the chemicals in the assay systems is paramount. epa.gov DOTP-d4 can be integrated into HTS workflows as an internal standard to quantify the parent compound, Dioctyl Terephthalate, or other related plasticizers. This allows researchers to precisely determine the concentrations at which biological effects occur, leading to more reliable toxicity assessments and prioritization of chemicals for further in-depth testing. nih.govnih.gov

The U.S. Environmental Protection Agency's (EPA) ToxCast program is a prime example of using HTS to screen chemicals for potential human toxicity. nih.gov The integration of robust analytical methods, underpinned by the use of isotope-labeled standards like DOTP-d4, is essential for the success of such large-scale screening programs.

Application of Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment

Understanding the sources and pathways of plastic pollution is a major goal of environmental science. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique that can provide information on the origin of materials by measuring the relative abundances of stable isotopes (e.g., ¹³C/¹²C). nih.govnih.gov These isotopic signatures can act as fingerprints, helping to distinguish between materials from different geographic origins or manufacturing processes. nih.govresearchgate.net

While IRMS traditionally focuses on the bulk isotopic composition of a material, the use of isotopically labeled compounds like Dioctyl Terephthalate-d4 opens new avenues for source apportionment studies. By spiking environmental systems with DOTP-d4, researchers can conduct controlled experiments to trace the movement and transformation of this specific plasticizer. This allows for a more precise understanding of its environmental fate and transport, distinguishing it from the background of other similar compounds. nih.gov

Future research could involve using multi-element isotope analysis, combining the information from DOTP-d4 with the natural isotopic signatures of other elements in plastic particles, to create a more detailed picture of pollution sources. nih.gov This could be particularly valuable for tracking the environmental journey of specific types of plastics and their associated additives.

Advanced Methodologies for Tracing Metabolites in Complex Ecological Systems

Once released into the environment, plasticizers like DOTP can be taken up by organisms and metabolized. Identifying and quantifying these metabolites in complex biological matrices like tissues and urine is essential for understanding the potential for bioaccumulation and toxicity. rsc.orgnih.gov